Cas no 2225174-42-3 (2-Bromo-3-cyclopropyl-5-trifluoromethylphenylboronic acid)

2-Bromo-3-cyclopropyl-5-trifluoromethylphenylboronic acid 化学的及び物理的性質
名前と識別子
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- 2-Bromo-3-cyclopropyl-5-trifluoromethylphenylboronic acid
- (2-Bromo-3-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid
- 2225174-42-3
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- インチ: 1S/C10H9BBrF3O2/c12-9-7(5-1-2-5)3-6(10(13,14)15)4-8(9)11(16)17/h3-5,16-17H,1-2H2
- InChIKey: RJWUBEKAVPQDEW-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC(C(F)(F)F)=CC=1C1CC1)B(O)O
計算された属性
- せいみつぶんしりょう: 307.98311g/mol
- どういたいしつりょう: 307.98311g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 283
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
2-Bromo-3-cyclopropyl-5-trifluoromethylphenylboronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B904943-25mg |
2-Bromo-3-cyclopropyl-5-trifluoromethylphenylboronic acid |
2225174-42-3 | 95% | 25mg |
¥2,790.00 | 2022-09-02 |
2-Bromo-3-cyclopropyl-5-trifluoromethylphenylboronic acid 関連文献
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Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
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2-Bromo-3-cyclopropyl-5-trifluoromethylphenylboronic acidに関する追加情報
2-Bromo-3-cyclopropyl-5-trifluoromethylphenylboronic Acid (CAS No. 2225174-42-3): A Versatile Building Block in Modern Medicinal Chemistry
2-Bromo-3-cyclopropyl-5-trifluoromethylphenylboronic acid (CAS No. 2225174-42-3) is a highly versatile and valuable compound in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered significant attention due to its potential applications in the synthesis of bioactive molecules and drug candidates. The presence of a bromine atom, a cyclopropyl group, and a trifluoromethyl substituent on the phenyl ring, along with the boronic acid functionality, makes it an ideal starting material for a wide range of chemical transformations.
The bromine atom in 2-bromo-3-cyclopropyl-5-trifluoromethylphenylboronic acid serves as an excellent leaving group, facilitating various cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The ability to introduce diverse functional groups through these coupling reactions enhances the compound's utility in drug discovery and development processes.
The cyclopropyl group is known for its unique electronic and steric properties, which can significantly influence the biological activity of molecules. In recent studies, cyclopropyl-containing compounds have shown promising results in various therapeutic areas, including antiviral and anticancer activities. The presence of this group in 2-bromo-3-cyclopropyl-5-trifluoromethylphenylboronic acid adds an additional layer of complexity and potential for optimization in medicinal chemistry efforts.
The trifluoromethyl substituent is another key feature of this compound. Fluorine atoms are often introduced into drug molecules to improve their metabolic stability, bioavailability, and binding affinity to target proteins. The trifluoromethyl group is particularly effective in these regards due to its strong electron-withdrawing properties and hydrophobic nature. Recent research has highlighted the importance of trifluoromethylated compounds in the development of novel therapeutics, making 2-bromo-3-cyclopropyl-5-trifluoromethylphenylboronic acid a valuable intermediate for such endeavors.
The boronic acid functionality is a crucial aspect of this compound's utility. Boronic acids are widely used in palladium-catalyzed cross-coupling reactions due to their high reactivity and compatibility with a variety of functional groups. This makes 2-bromo-3-cyclopropyl-5-trifluoromethylphenylboronic acid an excellent building block for constructing complex molecular architectures. Additionally, boronic acids can be readily converted into other useful derivatives, such as boronates or boronate esters, further expanding their synthetic applications.
In the context of drug discovery, 2-bromo-3-cyclopropyl-5-trifluoromethylphenylboronic acid has been utilized in the synthesis of several promising drug candidates. For instance, it has been employed in the development of inhibitors targeting specific enzymes involved in disease pathways. One notable example is its use in the synthesis of inhibitors for kinases, which are key targets in cancer therapy. The ability to fine-tune the structure through various synthetic modifications allows researchers to optimize the pharmacological properties of these compounds.
Beyond its applications in drug discovery, 2-bromo-3-cyclopropyl-5-trifluoromethylphenylboronic acid has also found use in other areas of chemical research. Its unique combination of functional groups makes it suitable for exploring new reaction pathways and developing novel synthetic methodologies. Recent advancements in catalytic systems have further expanded its potential applications, enabling more efficient and selective transformations.
In conclusion, 2-bromo-3-cyclopropyl-5-trifluoromethylphenylboronic acid (CAS No. 2225174-42-3) stands out as a highly versatile and valuable compound in modern medicinal chemistry and pharmaceutical research. Its unique structural features provide a robust foundation for the synthesis of bioactive molecules with diverse therapeutic applications. As research continues to advance, this compound is likely to play an increasingly important role in the development of new drugs and chemical methodologies.
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